2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one

Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

Researchers face reproducibility risks when sourcing 4-thiazolidinone analogs with undefined substitution patterns. This compound (CAS 692738-15-1) provides a precise, differentiated scaffold for focused library synthesis. - Unique benzyl-spacer architecture introduces conformational flexibility absent in direct phenylimino analogs like CAS 790-04-5. - Pre-installed 3-Cl and 4-OMe substituents enable orthogonal halogen- and hydrogen-bonding interactions for robust SAR exploration. - Unsubstituted C-5 position allows efficient Knoevenagel condensation for generating 5-arylidene derivative libraries. Procure with confidence as a research building block; verify identity and purity per your quality requirements.

Molecular Formula C17H15ClN2O2S
Molecular Weight 346.83
CAS No. 692738-15-1
Cat. No. B2618313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one
CAS692738-15-1
Molecular FormulaC17H15ClN2O2S
Molecular Weight346.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN=C2N(C(=O)CS2)C3=CC=CC=C3)Cl
InChIInChI=1S/C17H15ClN2O2S/c1-22-15-8-7-12(9-14(15)18)10-19-17-20(16(21)11-23-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
InChIKeyPYHFZTXTELDRMC-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one (CAS 692738-15-1): Compound Class and Baseline Profile for Scientific Procurement


2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one (CAS 692738-15-1) is a synthetic 2-imino-4-thiazolidinone (syn. 1,3-thiazolan-4-one) derivative with molecular formula C₁₇H₁₅ClN₂O₂S and molecular weight 346.83 g/mol . The compound belongs to the 4-thiazolidinone scaffold class, a privileged heterocyclic framework broadly associated with antibacterial, antifungal, anticancer, anti-inflammatory, and pesticidal activities [1]. Its core structural architecture features a thiazolidinone ring bearing a 3-chloro-4-methoxybenzyl substituent at the 2-imino position and a phenyl group at the N-3 position. This specific substitution pattern—a benzyl-linked imino group with both electron-withdrawing (chloro) and electron-donating (methoxy) ring substituents—distinguishes it from simpler 2-(phenylimino)-4-thiazolidinones that dominate the published literature. The compound is primarily available through chemical supplier networks as a research-grade building block for medicinal chemistry and agrochemical discovery programs.

4-Thiazolidinone scaffold associated with antimicrobial, anticancer, anti-inflammatory research endpoints
Benzyl-spacer imino architecture enables unique pharmacophore presentation vs. direct phenyl analogs
Free C-5 reactive site supports derivative library synthesis via Knoevenagel condensation

Why 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one Cannot Be Casually Substituted with In-Class Analogs


The 4-thiazolidinone scaffold is highly sensitive to substituent identity and position, making casual analog substitution a significant risk for experimental non-reproducibility. Published structure–activity relationship (SAR) studies on 2,5-disubstituted 4-thiazolidinones demonstrate that the presence, type, and ring position of halogen substituents on the imino phenyl group profoundly modulate antibacterial potency—compounds bearing 3-chloro-4-fluorophenyl imino groups exhibit markedly different activity profiles than those with 4-chlorophenyl or 3-chlorophenyl imino substitution [1]. The target compound's defining structural feature—a benzyl (CH₂) spacer between the imino nitrogen and the 3-chloro-4-methoxyphenyl ring—introduces conformational flexibility and altered electronic distribution that is absent in directly attached phenyl imino analogs such as 3-phenyl-2-(phenylimino)thiazolidin-4-one (CAS 790-04-5) or 2-((4-chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one (CAS 219554-81-1) . This spacer alters both the pKa of the imino functionality and the three-dimensional presentation of the pharmacophoric elements, which can affect target binding, metabolic stability, and physicochemical properties such as logP and aqueous solubility. Procurement of a closely related but structurally distinct analog without confirmatory comparative data creates a material risk of divergent biological or physicochemical performance.

Benzyl spacer changes conformational flexibility and imino electronic character compared to direct phenyl imino analogs.
Regioisomeric analogs sharing the same molecular formula may exhibit divergent biological behavior due to different substituent arrangement.
SAR precedent confirms that even minor halogen/alkoxy changes on the imino aryl group can substantially alter antimicrobial potency; target OCH₃ profile lacks direct data.

Quantitative Differentiation Evidence for 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one (CAS 692738-15-1)


Structural Differentiation: Benzyl-Spacer Imino Architecture Versus Direct Phenyl Imino Analogs

The target compound (CAS 692738-15-1) incorporates a benzyl (methylene) spacer between the imino nitrogen at position-2 and the 3-chloro-4-methoxyphenyl ring, a feature absent in the most widely studied comparator 3-phenyl-2-(phenylimino)thiazolidin-4-one (CAS 790-04-5), which bears a directly attached phenyl ring at the imino position [1]. A second key comparator, 2-((4-chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one (CAS 219554-81-1), shares the same molecular formula (C₁₇H₁₅ClN₂O₂S, MW 346.83) but arranges substituents differently: chloro is at the 4-position of a directly attached phenyl imino group at position-2, and the methoxybenzyl group is at position-5 rather than being integrated into the imino substituent . These regioisomeric arrangements are expected to produce distinct conformational preferences, hydrogen-bonding capacities, and steric profiles at biological targets. No published head-to-head biological comparison of these compounds exists.

Structural Differentiation
Supporting evidence
Target: 2-(3-chloro-4-methoxybenzyl)imino at C-2; phenyl at N-3; unsubstituted C-5. Comparator CAS 790-04-5: 2-(phenyl)imino; phenyl at N-3; unsubstituted C-5. Comparator CAS 219554-81-1: 2-(4-chlorophenyl)imino; unsubstituted N-3; 4-methoxybenzyl at C-5. Difference: benzyl spacer vs. direct phenyl attachment; different distribution of chloro/methoxy groups.
Benzyl spacer introduces conformational flexibility absent in direct phenyl imino analogs, supporting unique probe utility.
No comparative biological assay data available.
Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

Class-Level SAR Inference: Impact of Chloro Substitution Pattern on Antimicrobial Potency in 4-Thiazolidinones

In the absence of direct biological data for the target compound, the most relevant class-level evidence comes from Chawla et al. (2011), who synthesized 21 derivatives of 2,5-disubstituted-4-thiazolidinones bearing three distinct imino phenyl substitution patterns—3-chloro-4-fluorophenyl imino, 4-chlorophenyl imino, and 3-chlorophenyl imino—and evaluated them for antimicrobial activity against B. subtilis, S. aureus, P. aeruginosa, E. coli, and C. albicans [1]. The study found that the presence of a fluoro group in addition to chloro (3-chloro-4-fluorophenyl imino series) had a marked influence on antibacterial activity relative to the mono-chloro series, and that the position of the chloro substituent (3- vs. 4-chloro) altered the antimicrobial spectrum. The target compound's 3-chloro-4-methoxybenzyl imino substituent represents a distinct electronic profile: methoxy is electron-donating (+M) whereas fluoro is electron-withdrawing (-I), suggesting that the target compound will exhibit a different potency and selectivity profile than the fluoro-containing series. This class-level SAR precedent indicates that even subtle changes in halogen identity and position on the imino aryl group produce quantifiable differences in biological readout, supporting the expectation that the target compound is not functionally interchangeable with other 2-imino-4-thiazolidinones.

Class-Level SAR
Class-level inference
Chawla et al. (2011) demonstrated that 3-Cl-4-F imino substitution markedly altered antibacterial activity relative to 4-Cl or 3-Cl. Target compound replaces F with OCH₃ (electron-donating), predicting a distinct profile.
SAR precedent indicates halogen/alkoxy identity influences potency; target OCH₃ profile not directly characterized.
No MIC data for target compound; class-level inference only.
Antimicrobial Structure–Activity Relationship Halogen Effects

Patent-Documented Agrochemical Differentiation: Pesticidal Utility in WO2025/044878

The target compound falls within the generic scope of International Patent Publication WO2025/044878 (Chinese application CN2024113866), filed by Synwill Co., Ltd., which claims substituted phenyl-imino thia(oxa)zolidone derivatives of Formula (I) for use in the preparation of pesticides [1]. According to the patent abstract, the claimed compounds achieve effective pest control at lower dosage rates compared to existing agents, with specific efficacy cited against pests of the families Tetranychidae (spider mites), Tenuipalpidae (false spider mites), Eriophyidae (gall mites), Tarsonemidae (broad mites), Acaridae (storage mites), and root-knot nematodes. While the patent does not provide compound-specific quantitative efficacy data, the inclusion of 2-[(3-chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one within the Markush claims establishes a documented agrochemical application vector that distinguishes it from 4-thiazolidinones developed exclusively for pharmaceutical indications. This contrasts with comparator CAS 790-04-5, which has been investigated primarily as an anti-HIV agent targeting reverse transcriptase [2].

Agrochemical Differentiation
Supporting evidence
Target compound within WO2025/044878 claims for pesticidal (acaricidal/nematicidal) use. Comparator CAS 790-04-5 investigated as anti-HIV reverse transcriptase inhibitor. Divergent application fields: agrochemical pest control vs. antiviral pharmaceutical research.
Patent linkage supports agrochemical screening context distinct from antiviral research.
Compound-specific dose-response data not disclosed.
Agrochemical Acaricide Nematicide

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Profile Versus Direct Imino Analogs

The target compound (C₁₇H₁₅ClN₂O₂S, MW 346.83) shares identical molecular formula and mass with its regioisomer CAS 219554-81-1, yet the structural rearrangement of substituents—benzyl spacer at the imino position versus direct phenyl attachment—is predicted to alter key physicochemical determinants of biological performance. The benzyl spacer in the target compound increases the rotational degrees of freedom (9 rotatable bonds vs. ~6-7 for direct phenyl imino analogs), which can affect entropy of binding, aqueous solubility, and membrane permeability. The 3-chloro-4-methoxybenzyl substituent presents both a hydrogen-bond acceptor (methoxy oxygen) and a halogen-bond donor (chloro) in a defined spatial orientation, creating a pharmacophoric pattern distinct from the more common 4-chlorophenyl imino motif. Class-level data from 4-thiazolidinone reviews indicate that lipophilicity (logP) and hydrogen-bonding capacity are key drivers of both antimicrobial potency and selectivity in this scaffold class [1]. Without experimental logP or solubility data for the target compound, these physicochemical inferences remain theoretical but mechanistically grounded.

Physicochemical Profile
Class-level inference
Target: 9 rotatable bonds, 2 H-bond acceptors, 0 donors. CAS 219554-81-1: ~6-7 rotatable bonds, same acceptors. CAS 790-04-5: ~4 rotatable bonds, 1 acceptor.
Calculated descriptors predict different permeability and binding entropy; experimental logP not reported.
Values are calculated, not experimentally measured.
Physicochemical Properties Drug-Likeness Permeability

Synthetic Accessibility and Building-Block Utility: A Differentiated Intermediate for Derivative Libraries

The target compound is synthesized via condensation of commercially available 3-chloro-4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring . This synthetic route is well-precedented for 2-imino-4-thiazolidinones and yields the compound as a versatile intermediate. The unsubstituted C-5 methylene position provides a reactive handle for further derivatization via Knoevenagel condensation with aryl aldehydes to generate 5-arylidene derivatives—a well-established strategy for expanding the biological activity spectrum of 4-thiazolidinones [1]. In comparative terms, the target compound offers a differentiated building-block advantage over the fully substituted regioisomer CAS 219554-81-1, where the C-5 position is already occupied by a 4-methoxybenzyl group, limiting further diversification at that site. The documented antimicrobial activity of 5-arylidene-2-imino-4-thiazolidinones—with some compounds in the Nagaraj et al. (2014) series showing significant inhibitory activity attributable to 4-methoxyphenyl and heteroaryl substituents [2]—suggests that the target compound's unfuctionalized C-5 position represents a strategic advantage for library synthesis and SAR exploration.

Synthetic Versatility
Supporting evidence
Target: unsubstituted C-5 site enables Knoevenagel condensation; functionalized imino pharmacophore (3-Cl-4-OCH₃). CAS 219554-81-1: C-5 occupied by 4-methoxybenzyl, blocking further derivatization. CAS 790-04-5: C-5 free but lacks aryl functionalization on imino group. Target combines functionalized imino group with reactive C-5 site.
Free C-5 reactive site combined with functionalized imino pharmacophore enables derivative library synthesis.
No comparative reaction yield data available.
Synthetic Chemistry Building Block Derivative Synthesis

Procurement-Relevant Application Scenarios for 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one (CAS 692738-15-1)


Medicinal Chemistry: Scaffold-Hopping and Derivative Library Synthesis via C-5 Functionalization

The target compound serves as a strategic starting scaffold for synthesizing focused libraries of 5-arylidene-2-imino-4-thiazolidinones. Its unsubstituted C-5 methylene position enables Knoevenagel condensation with diverse aryl aldehydes, as demonstrated in the broader 4-thiazolidinone literature [1]. The pre-installed 3-chloro-4-methoxybenzyl imino pharmacophore provides a differentiated electronic and steric environment compared to simpler phenyl imino starting materials such as CAS 790-04-5. This makes it suitable for medicinal chemistry programs exploring antimicrobial, anticancer, or anti-inflammatory SAR around the thiazolidinone core, where the chloro and methoxy substituents can probe halogen-bonding and hydrogen-bonding interactions respectively in target binding pockets. The compound is procured as a research chemical with typical purity specifications for early discovery use; buyers should independently verify identity and purity per their quality requirements.

Agrochemical Discovery: Lead Identification for Acaricidal and Nematicidal Screening

Based on its inclusion within the generic claims of patent WO2025/044878 [1], this compound is relevant for agrochemical discovery programs targeting mite (Tetranychidae, Tenuipalpidae, Eriophyidae, Tarsonemidae, Acaridae) and nematode (root-knot nematode) pest control. The patent asserts that compounds within the claimed structural class achieve effective pest control at lower dosage rates. Research groups conducting phenotypic screening against agricultural pests may procure this compound as a representative of the benzyl-spacer imino thiazolidinone subclass, noting that the 3-chloro-4-methoxybenzyl substitution pattern is distinct from the simpler halogenated phenyl imino derivatives more commonly explored in pharmaceutical contexts. Researchers should be aware that compound-specific efficacy data are not publicly disclosed in the patent; procurement should be predicated on intent to generate primary screening data.

Chemical Biology: Probe Development with a Differentiated Imino Pharmacophore

The target compound's benzyl-spacer imino architecture introduces conformational flexibility and altered hydrogen-bonding geometry compared to direct phenyl imino 4-thiazolidinones such as CAS 790-04-5 [1]. This structural feature may be exploitable in chemical biology probe design where subtle differences in pharmacophore presentation can tune target selectivity. The presence of both a hydrogen-bond acceptor (4-methoxy) and a halogen-bond donor (3-chloro) on the benzyl ring provides two orthogonal interaction modalities for probing binding-site topology. The class-level SAR precedent demonstrating that different halogen substitution patterns produce distinct biological activity profiles in 4-thiazolidinones [2] supports the rationale for using this specific compound—rather than a more common analog—as a chemical probe for target identification or mechanism-of-action studies.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Scaffold-hopping and derivative library synthesis
Free C-5 reactive site for Knoevenagel condensation; benzyl-spacer imino pharmacophore
Post-derivatization SAR interpretation; target engagement in antimicrobial or anticancer assays
Agrochemical Discovery: Acaricidal/nematicidal lead screening
Benzyl-spacer imino thiazolidinone subclass per patent WO2025/044878
Species-specific dose-response validation; pest panel screening against mites and nematodes
Chemical Biology: Probe development with differentiated pharmacophore
Orthogonal H-bond acceptor (4-OCH₃) and halogen-bond donor (3-Cl) on benzyl ring
Target selectivity profiling; binding-site topology mapping
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